molecular formula C16H16N2O3S B5105087 N-{2-[(4-methylphenyl)thio]ethyl}-4-nitrobenzamide

N-{2-[(4-methylphenyl)thio]ethyl}-4-nitrobenzamide

Cat. No. B5105087
M. Wt: 316.4 g/mol
InChI Key: DQHMYHSWRZCCNJ-UHFFFAOYSA-N
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Description

N-{2-[(4-methylphenyl)thio]ethyl}-4-nitrobenzamide, also known as MNTB, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. MNTB belongs to the class of benzamide derivatives and has been found to possess various biological activities.

Mechanism of Action

The mechanism of action of N-{2-[(4-methylphenyl)thio]ethyl}-4-nitrobenzamide is not fully understood, but it is believed to act through multiple pathways. N-{2-[(4-methylphenyl)thio]ethyl}-4-nitrobenzamide has been found to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. N-{2-[(4-methylphenyl)thio]ethyl}-4-nitrobenzamide has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N-{2-[(4-methylphenyl)thio]ethyl}-4-nitrobenzamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. N-{2-[(4-methylphenyl)thio]ethyl}-4-nitrobenzamide has also been found to reduce oxidative stress and increase antioxidant enzyme activity. Additionally, N-{2-[(4-methylphenyl)thio]ethyl}-4-nitrobenzamide has been found to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo.

Advantages and Limitations for Lab Experiments

N-{2-[(4-methylphenyl)thio]ethyl}-4-nitrobenzamide has several advantages for lab experiments. It is relatively easy to synthesize and has high purity and yield. N-{2-[(4-methylphenyl)thio]ethyl}-4-nitrobenzamide has also been found to exhibit low toxicity in animal models, making it a safe candidate for further research. However, N-{2-[(4-methylphenyl)thio]ethyl}-4-nitrobenzamide has some limitations for lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its potential therapeutic targets. Additionally, N-{2-[(4-methylphenyl)thio]ethyl}-4-nitrobenzamide has not been extensively studied in human clinical trials, and its safety and efficacy in humans are not well established.

Future Directions

There are several future directions for research on N-{2-[(4-methylphenyl)thio]ethyl}-4-nitrobenzamide. One potential avenue is to further investigate its anti-inflammatory and antioxidant properties in various animal models of inflammatory diseases. Additionally, more research is needed to understand the mechanism of action of N-{2-[(4-methylphenyl)thio]ethyl}-4-nitrobenzamide and identify its potential therapeutic targets. Another potential direction is to conduct human clinical trials to evaluate the safety and efficacy of N-{2-[(4-methylphenyl)thio]ethyl}-4-nitrobenzamide in various diseases. Finally, more research is needed to optimize the synthesis method of N-{2-[(4-methylphenyl)thio]ethyl}-4-nitrobenzamide and improve its purity and yield.

Synthesis Methods

The synthesis of N-{2-[(4-methylphenyl)thio]ethyl}-4-nitrobenzamide involves the condensation of 4-nitrobenzoyl chloride with 4-methylthiophenethylamine in the presence of a base such as triethylamine or sodium hydroxide. The resulting product is then subjected to reduction using a reducing agent such as sodium borohydride to obtain N-{2-[(4-methylphenyl)thio]ethyl}-4-nitrobenzamide in high yield and purity.

Scientific Research Applications

N-{2-[(4-methylphenyl)thio]ethyl}-4-nitrobenzamide has been extensively studied for its potential as a therapeutic agent in various diseases. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. N-{2-[(4-methylphenyl)thio]ethyl}-4-nitrobenzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, N-{2-[(4-methylphenyl)thio]ethyl}-4-nitrobenzamide has been found to reduce inflammation in various animal models of inflammatory diseases.

properties

IUPAC Name

N-[2-(4-methylphenyl)sulfanylethyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c1-12-2-8-15(9-3-12)22-11-10-17-16(19)13-4-6-14(7-5-13)18(20)21/h2-9H,10-11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQHMYHSWRZCCNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCNC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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